
Tivozanib (hydrate)
Übersicht
Beschreibung
Tivozanib (hydrate) is a small molecule kinase inhibitor primarily used in the treatment of advanced renal cell carcinoma. It functions by inhibiting the vascular endothelial growth factor receptors, which play a crucial role in tumor angiogenesis. This compound is marketed under the brand name Fotivda and has shown promise in treating patients who have not responded to other therapies .
Vorbereitungsmethoden
The synthesis of Tivozanib (hydrate) involves several steps:
Initial Synthesis: The process begins with the treatment of 2-chloro-4-(6,7-dimethoxyquinolin-4-yloxy)aniline with triphosgene in chloroform in the presence of triethylamine.
Alternative Method: Another method involves treating 3-amino-5-methylisoxazole with phenyl chloroformate in N,N-dimethylacetamide in the presence of pyridine.
Industrial Production: Industrial production methods focus on optimizing yield and purity while minimizing the use of hazardous chemicals.
Analyse Chemischer Reaktionen
Tivozanib (hydrate) undergoes various chemical reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the quinoline moiety.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Substitution reactions, especially nucleophilic aromatic substitution, are possible due to the presence of the chloro group on the aromatic ring
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. .
Major Products: The primary products of these reactions are modified derivatives of Tivozanib, which can be used for further research and development
Wissenschaftliche Forschungsanwendungen
Advanced Renal Cell Carcinoma
Tivozanib is approved for use in patients with relapsed or refractory advanced renal cell carcinoma after two or more systemic therapies. The efficacy of tivozanib in this context has been demonstrated in several clinical trials:
- TIVO-3 Trial : This phase III trial compared tivozanib with sorafenib in patients with advanced clear cell RCC. Results indicated a median progression-free survival (PFS) of 11.9 months for tivozanib versus 3.9 months for sorafenib, highlighting its superior efficacy .
Trial | Median PFS | Complete Response | Partial Response | Stable Disease |
---|---|---|---|---|
TIVO-3 | 11.9 months | 3 (1.2%) | 83 (31.9%) | 134 (51.5%) |
Ovarian Cancer
Tivozanib has also been explored as a treatment option for recurrent platinum-resistant ovarian cancer. A phase II study reported a response rate of 16.7% with a median PFS of 4.1 months .
Study | Response Rate | Median PFS | Common Adverse Events |
---|---|---|---|
Ovarian Cancer Study | 16.7% | 4.1 months | Fatigue, Hypertension |
Combination Therapies
Recent studies have investigated the use of tivozanib in combination with immune checkpoint inhibitors such as nivolumab in metastatic RCC. The TiNivo study reported an overall response rate of 62% with this combination therapy .
Safety Profile
The safety profile of tivozanib is notable for its distinct toxicity compared to other tyrosine kinase inhibitors:
- Common adverse events include hypertension (reported in up to 62% of patients), fatigue, and gastrointestinal symptoms such as diarrhea and nausea .
- The incidence of grade 3 or higher adverse events was significant but generally lower than that observed with sorafenib .
Case Study: Efficacy in Refractory RCC
A patient with advanced RCC who had previously failed multiple therapies was treated with tivozanib at a dose of 1.34 mg daily for three weeks in a four-week cycle. The patient achieved stable disease after three cycles, demonstrating the potential of tivozanib as an effective treatment option in heavily pre-treated populations.
Case Study: Tivozanib in Ovarian Cancer
In another case involving a patient with platinum-resistant ovarian cancer, treatment with tivozanib resulted in a partial response after two cycles, with significant symptom relief and manageable side effects.
Wirkmechanismus
Tivozanib (hydrate) exerts its effects by selectively inhibiting the vascular endothelial growth factor receptors 1, 2, and 3. This inhibition prevents the receptors from activating their downstream signaling pathways, which are essential for angiogenesis and tumor growth. By blocking these pathways, Tivozanib effectively starves the tumor of nutrients and oxygen, leading to its regression .
Vergleich Mit ähnlichen Verbindungen
Tivozanib (hydrate) is unique among kinase inhibitors due to its high selectivity and potency. Similar compounds include:
Sorafenib: Another kinase inhibitor used for renal cell carcinoma but with a broader target profile.
Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor used for similar indications but with different side effect profiles.
Pazopanib: Another vascular endothelial growth factor receptor inhibitor with a different chemical structure and pharmacokinetic properties
Tivozanib stands out due to its improved efficacy and reduced side effects compared to these similar compounds .
Biologische Aktivität
Tivozanib, also known as tivozanib hydrochloride, is a potent inhibitor of all three vascular endothelial growth factor (VEGF) receptors (VEGFR-1, VEGFR-2, and VEGFR-3) and has been primarily studied for its application in treating advanced renal cell carcinoma (RCC). This article delves into its biological activity, mechanisms of action, clinical findings, and relevant studies.
Tivozanib functions by blocking the signaling pathways of VEGF receptors, which play critical roles in angiogenesis—the formation of new blood vessels from pre-existing ones. By inhibiting these receptors, tivozanib effectively reduces angiogenesis and vascular permeability in tumor tissues, contributing to its antitumor effects .
Pharmacological Profile
The pharmacokinetics of tivozanib have been characterized in various studies. The compound is administered orally and exhibits a half-life that allows for a dosing schedule of 1.5 mg once daily on a 28-day cycle, with 21 days of treatment followed by 7 days off .
Key Pharmacological Data
Parameter | Value |
---|---|
Chemical Name | Tivozanib Hydrochloride |
CAS Number | 682745-41-1 |
Molecular Weight | 393.87 g/mol |
Dosing Regimen | 1.5 mg orally once daily |
Half-Life | Approximately 5-7 hours |
Indications | Advanced Renal Cell Carcinoma |
Clinical Efficacy
Tivozanib has been evaluated in several clinical trials, notably the Phase III TIVO-3 trial, which compared its efficacy to sorafenib in patients with relapsed or refractory advanced RCC. The results demonstrated a significant improvement in progression-free survival (PFS) for patients treated with tivozanib compared to those receiving sorafenib:
These findings underscore tivozanib's potential as a preferred therapeutic option in this patient population.
Case Studies and Long-Term Data
Recent analyses have highlighted the long-term efficacy of tivozanib. A post-hoc analysis from the TIVO-3 trial indicated that patients who received tivozanib exhibited sustained benefits even after multiple lines of prior therapy, suggesting that it may provide meaningful survival advantages in heavily pre-treated populations .
Comparative Studies
In addition to the TIVO-3 trial, other studies have explored the combination of tivozanib with immunotherapy agents such as nivolumab. Early results suggest that this combination may enhance therapeutic outcomes compared to monotherapy with either agent alone .
Eigenschaften
IUPAC Name |
1-[2-chloro-4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-3-(5-methyl-1,2-oxazol-3-yl)urea;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O5.H2O/c1-12-8-21(27-32-12)26-22(28)25-16-5-4-13(9-15(16)23)31-18-6-7-24-17-11-20(30-3)19(29-2)10-14(17)18;/h4-11H,1-3H3,(H2,25,26,27,28);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWZGSZTIGEYIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)NC2=C(C=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)OC)Cl.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.